2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid is a heterocyclic compound that incorporates an imidazo[1,5-a]pyridine moiety with a bromo substituent and an acetic acid functional group. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
The compound can be synthesized through various methods, primarily involving reactions between α-bromoketones and 2-aminopyridines. The synthesis typically employs tert-butyl hydroperoxide as an oxidant in ethyl acetate, facilitating the formation of the imidazopyridine structure without the need for additional bases.
The synthesis of 2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid typically follows a one-pot tandem cyclization/bromination process. The reaction involves:
The reaction proceeds through the formation of an imidazopyridine ring, which is subsequently brominated at the 6th position. Optimization of reaction parameters such as temperature and solvent choice is crucial for maximizing yield and purity during industrial-scale production.
The molecular formula of 2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid is C9H7BrN2O2, with a molecular weight of 255.07 g/mol. The compound features a bromine atom at the 6-position of the imidazopyridine ring and an acetic acid moiety attached at the 2-position.
2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid can participate in several types of chemical reactions:
Common reagents for substitution include nucleophiles like amines and thiols. For oxidation reactions, hydrogen peroxide or potassium permanganate may be employed, while sodium borohydride or lithium aluminum hydride are typical reducing agents.
The mechanism of action for 2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid is not fully elucidated but is believed to involve interactions with specific biological targets that modulate cellular pathways related to inflammation and cancer progression. Its structural similarity to known pharmacophores suggests potential activity against various enzymes or receptors involved in these processes .
The compound exhibits solid-state characteristics with a melting point that can vary based on purity and crystallization conditions.
Key chemical properties include:
The purity of commercially available samples is often around 95%, indicating high quality suitable for research applications.
2-{6-bromoimidazo[1,5-a]pyridin-3-yl}acetic acid has several scientific applications:
Regioselective bromination at the C6 position of imidazo[1,5-a]pyridine scaffolds is critical for synthesizing the target compound. Computational methods (DFT) predict favorable thermodynamics for C6 bromination due to enhanced charge localization at this position upon introduction of electron-withdrawing groups. For the unsubstituted imidazo[1,5-a]pyridine, calculated pKa values show minimal differences between C3 and C5 positions (ΔpKa < 1 unit), leading to poor regioselectivity. However, installing electronegative substituents (e.g., chlorine at C6) significantly lowers pKa values and increases the ΔpKa between C3 and C5 (>3 units), enabling directed metalation-bromination sequences [8].
Base-mediated bromination using carbon tetrabromide (CBr₄) with NaOH promotion achieves high C3-selectivity in imidazo[1,2-a]pyridines (87% yield, >20:1 regioselectivity). Though not directly reported for [1,5-a] isomers, this method’s mechanistic basis – deprotonation generating a resonance-stabilized carbanion that attacks CBr₃ followed by bromide elimination – is transferable. Alternative halogen sources like NBS show inferior regiocontrol (<5:1 selectivity) due to electrophilic reaction pathways [9].
Table 1: Bromination Methods for Imidazopyridine Scaffolds
Bromine Source | Promoter/Base | Regioselectivity (C6:C5 Ratio) | Reported Yield |
---|---|---|---|
CBr₄ | NaOH | >20:1 | 87% |
NBS | None | <5:1 | 65% |
Br₂ | AlCl₃ | <3:1 | 58% |
Microwave irradiation significantly optimizes the key cyclization step forming the imidazo[1,5-a]pyridine core. Conventional thermal methods for condensing 2-amino-5-bromopyridine with carbonyl precursors require prolonged reaction times (8–12 hours) at 80–100°C, yielding only 30–45% of cyclized product with notable dimerization byproducts. In contrast, microwave-assisted protocols using glyoxylic acid as the carbonyl source achieve completion within 20 minutes at 160°C, boosting yields to 60–75% [1] [6].
The cyclization follows a tandem condensation-cyclodehydration mechanism accelerated by dielectric heating. Magnesium chloride (MgCl₂, 10 mol%) acts as a Lewis acid catalyst, coordinating with glyoxylic acid to enhance electrophilicity while suppressing decarboxylation side reactions. Solvent screening reveals ethanol as optimal, balancing polarity for microwave absorption with environmental acceptability. Dimethylformamide (DMF) alternatives increase yield marginally (5–8%) but complicate purification. Post-reaction, recrystallization from ethanol/water (3:1 v/v) delivers >98% pure product, avoiding silica gel chromatography [1] [6].
Table 2: Microwave vs. Conventional Cyclization Parameters
Parameter | Microwave Method | Conventional Method |
---|---|---|
Temperature | 160°C | 80–100°C |
Time | 20 minutes | 8–12 hours |
Catalyst | MgCl₂ (10 mol%) | None |
Solvent | Ethanol | Toluene |
Isolated Yield | 60–75% | 30–45% |
Incorporating the acetic acid moiety employs two primary strategies: (1) direct alkylation of pre-formed imidazo[1,5-a]pyridine anions with ethyl bromoacetate followed by hydrolysis, or (2) using glyoxylic acid as a bifunctional reagent that delivers both the cyclizing carbonyl and the acetic acid group. The latter approach is more atom-economical but requires precise catalyst control [1] [9].
Solvent polarity critically influences alkylation efficiency. Polar aprotic solvents (DMF, DMSO) facilitate anion generation but promote ester hydrolysis during prolonged reactions. Optimal results use tetrahydrofuran (THF) with controlled water content (<100 ppm), enabling >85% alkylation conversion. Catalytically, CuCN·2LiCl (20–50 mol%) activates alkyl halides toward nucleophilic substitution by zinc or magnesium intermediates derived from C3-metalated imidazopyridines. This suppresses N-alkylation byproducts (<5%) compared to uncatalyzed routes (>25%) [8] [9].
Hydrolysis of the ethyl acetate intermediate necessitates alkaline conditions (2M NaOH, 50°C). Mixed solvents (THF:water = 4:1) prevent substrate aggregation and ensure complete de-esterification within 2 hours. Bimetallic catalyst systems (NiCo/MOR) have been explored for in situ carboxylic acid activation, though applicability to this specific substrate remains underexplored [2].
Sustainable synthesis routes emphasize solvent reduction, energy efficiency, and atom economy. Microwave cyclization (Section 1.2) reduces energy consumption by >80% compared to thermal methods, as confirmed by life-cycle assessments using the EATOS software. Ethanol, classified as a renewable, low-toxicity solvent, replaces traditional carcinogens like DMF in both cyclization and recrystallization steps [4] [6].
Solvent-free bromination using solid NaOH/CBr₄ mixtures achieves 65% yield with minimal waste generation. The only byproduct, CHBr₃, can be captured and converted to brominating reagents via oxidation. Flow chemistry adaptations enable continuous processing: a packed-bed reactor containing immobilized lipases catalyzes the ester hydrolysis step (residence time = 15 min, 99% conversion), eliminating aqueous workup requirements and reducing organic solvent usage by 70% [6] [9].
Atom economy is enhanced through tandem sequences. For example, one-pot cyclization-bromination avoids isolating the imidazo[1,5-a]pyridine intermediate. Glyoxylic acid serves dual roles as cyclization agent and acetic acid precursor, while CBr₄ acts as both brominating agent and dehydrating promoter, increasing overall atom efficiency to 82% [6] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0